2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile
CAS No.: 2098581-80-5
Cat. No.: VC11668993
Molecular Formula: C8H10N4O2
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098581-80-5 |
|---|---|
| Molecular Formula | C8H10N4O2 |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanenitrile |
| Standard InChI | InChI=1S/C8H10N4O2/c1-6-7(12(13)14)4-11(10-6)8(2,3)5-9/h4H,1-3H3 |
| Standard InChI Key | YCNQFZYTSXTNFH-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C#N |
| Canonical SMILES | CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—substituted at the 1-position with a 2-methylpropanenitrile group and at the 3- and 4-positions with methyl and nitro groups, respectively. The IUPAC name, 2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanenitrile, reflects this substitution pattern. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | VulcanChem | |
| Molecular Weight | 194.19 g/mol | VulcanChem |
| SMILES | CC1=NN(C=C1N+[O-])C(C)(C)C#N | VulcanChem |
| InChI Key | YCNQFZYTSXTNFH-UHFFFAOYSA-N | VulcanChem |
The nitro group at the 4-position introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The propanenitrile moiety contributes to its polarity, enhancing solubility in aprotic solvents.
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is scarce, computational models predict distinct absorption bands associated with the nitro group () and nitrile functionality (). Density functional theory (DFT) simulations suggest a planar pyrazole ring with slight distortion due to steric interactions between the methyl and nitro substituents.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile likely follows methodologies established for analogous nitro-pyrazoles. A proposed route involves:
-
Cyclocondensation: Reaction of a substituted hydrazine with a β-ketonitrile precursor to form the pyrazole core.
-
Nitration: Introduction of the nitro group via electrophilic aromatic substitution under controlled conditions (e.g., nitric acid in sulfuric acid).
-
Purification: Chromatographic separation to isolate the target compound from regioisomers.
Yield optimization remains challenging due to competing side reactions, particularly at the nitration stage.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The electron-deficient pyrazole ring facilitates nucleophilic attacks at the nitro-adjacent positions. For example, reaction with amines may yield amino-substituted derivatives, though no experimental data confirms this for the target compound.
Applications in Materials Science
Coordination Chemistry
The pyrazole nitrogen atoms may act as ligands for transition metals, forming complexes with potential catalytic applications.
Future Research Directions
Synthetic Optimization
-
Develop regioselective nitration protocols.
-
Explore microwave-assisted synthesis to enhance yields.
Biological Screening
-
Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
-
Assess antimicrobial efficacy in Gram-positive and Gram-negative models.
Computational Modeling
-
Molecular docking studies to identify protein targets.
-
QSAR analysis to correlate structure with activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume